N-(4-chloro-2-methoxy-5-methylphenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide
Description
N-(4-chloro-2-methoxy-5-methylphenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide is an acetamide derivative characterized by a unique substitution pattern. Its structure comprises:
- A 4-chloro-2-methoxy-5-methylphenyl group attached to the acetamide nitrogen.
- A pyrimidin-4-yloxy core substituted with a 6-methyl group and a pyrrolidin-1-yl moiety at the 2-position.
This compound belongs to a broader class of acetamide-based molecules with diverse biological and physicochemical properties, often modulated by variations in aromatic substituents, heterocyclic cores, and side chains [1].
Properties
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O3/c1-12-8-15(16(26-3)10-14(12)20)22-17(25)11-27-18-9-13(2)21-19(23-18)24-6-4-5-7-24/h8-10H,4-7,11H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZQELHXZSYXAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)COC2=NC(=NC(=C2)C)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-methoxy-5-methylphenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
The compound's molecular formula is , with a molecular weight of approximately 363.84 g/mol. Its structure includes a chloro-substituted aromatic ring and a pyrimidine derivative, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific cellular targets, including enzymes and receptors involved in various signaling pathways. The presence of the pyrrolidine and pyrimidine moieties suggests potential interactions with nucleic acids and proteins, influencing cellular processes such as proliferation and apoptosis.
Anticancer Properties
Research indicates that compounds structurally similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives targeting poly(ADP-ribose) polymerase (PARP) can inhibit cancer cell growth effectively. Compounds with similar structures have demonstrated IC50 values in the micromolar range against human breast cancer cells, indicating their potential as therapeutic agents .
Antimicrobial Activity
The compound's structural components suggest it may possess antimicrobial properties. Pyrrolidine derivatives have been reported to exhibit antibacterial effects against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating efficacy . The interaction with bacterial DNA gyrase has been proposed as a possible mechanism for its antibacterial action .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of similar compounds on breast cancer cell lines. The results indicated that the tested compounds inhibited PARP1 activity significantly, enhancing apoptosis markers such as cleaved PARP and caspase activation. This suggests that this compound could be developed as a PARP inhibitor for oncology applications .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of related pyrrolidine compounds. The study found that these compounds showed varying degrees of activity against different bacterial strains, with significant inhibition observed in Staphylococcus aureus and Escherichia coli. These findings support the hypothesis that this compound may also exhibit similar antimicrobial effects .
Data Tables
| Biological Activity | IC50/MIC Values | Target |
|---|---|---|
| Anticancer (e.g., breast cancer cells) | ~18 µM | PARP1 |
| Antimicrobial (e.g., E. coli) | <125 µg/mL | Bacterial DNA gyrase |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Modifications
The pyrimidin-4-yloxy core in the target compound differentiates it from structurally related acetamides:
- N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide (): Replaces the pyrimidin-4-yloxy group with a thieno[2,3-d]pyrimidin-4-one core and a sulfanyl linker, which may confer distinct metabolic stability and solubility profiles .
Substituent Analysis
Aromatic Ring Modifications:
- Chloro vs.
- Methoxy and Methyl Groups : The 2-methoxy-5-methyl pattern on the phenyl ring optimizes steric and electronic effects relative to simpler analogs like N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (), which lacks methoxy groups .
Heterocyclic Side Chains:
- Pyrrolidin-1-yl vs.
Physicochemical Properties
Hypothetical Property Comparison Table
*LogP and solubility values are estimated based on substituent contributions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
